molecular formula C12H13BrN4 B12237792 5-bromo-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine

5-bromo-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine

Cat. No.: B12237792
M. Wt: 293.16 g/mol
InChI Key: TVCBTLKPYRHBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine is a compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring, a methyl group attached to the nitrogen atom, and a pyridin-4-yl ethyl group attached to the nitrogen atom at the 2nd position of the pyrimidine ring. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst to produce the desired pyridine derivatives . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Bases: Potassium carbonate, sodium hydroxide

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper, iodine

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while cyclization reactions can produce fused ring systems with potential biological activity .

Scientific Research Applications

5-bromo-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C12H13BrN4

Molecular Weight

293.16 g/mol

IUPAC Name

5-bromo-N-methyl-N-(2-pyridin-4-ylethyl)pyrimidin-2-amine

InChI

InChI=1S/C12H13BrN4/c1-17(12-15-8-11(13)9-16-12)7-4-10-2-5-14-6-3-10/h2-3,5-6,8-9H,4,7H2,1H3

InChI Key

TVCBTLKPYRHBNK-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=NC=C1)C2=NC=C(C=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.